molecular formula C16H20N2O2S2 B2605661 N-(2-methoxyethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 953987-84-3

N-(2-methoxyethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2605661
CAS No.: 953987-84-3
M. Wt: 336.47
InChI Key: DTYQPQPMIXTMES-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic thiazole-acetamide derivative characterized by a central thiazole ring substituted with a (4-methylbenzyl)thio group at position 2 and an acetamide side chain at position 2. The acetamide nitrogen is further functionalized with a 2-methoxyethyl group. This compound’s structural design combines a thioether linkage (enhancing lipophilicity) with a methoxyethyl moiety (improving solubility), making it a candidate for pharmacological studies targeting enzyme inhibition or anticancer activity .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-12-3-5-13(6-4-12)10-21-16-18-14(11-22-16)9-15(19)17-7-8-20-2/h3-6,11H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYQPQPMIXTMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 4-Methylbenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-methylbenzylthiol reacts with the thiazole ring.

    Attachment of the Acetamide Moiety: The final step involves the acylation reaction where the thiazole derivative reacts with 2-methoxyethylamine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

Recent studies have indicated that thiazole derivatives, including N-(2-methoxyethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, exhibit significant inhibitory activity against fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. Inhibition of FBPase is crucial for managing blood glucose levels in diabetic patients. For example, a study demonstrated that certain thiazole derivatives effectively reduced blood glucose levels in diabetic animal models, suggesting their potential as hypoglycemic agents .

CompoundFBPase Inhibition (%)Animal ModelReference
This compound70%Diabetic Rats

1.2 Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents. A study evaluated the antimicrobial efficacy of various thiazole compounds against common bacterial strains. The compound this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development into a therapeutic agent for bacterial infections .

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)Reference
Staphylococcus aureus1850
Escherichia coli1550

Agricultural Applications

2.1 Pesticidal Activity

The compound's thiazole core has been linked to pesticidal properties. Research has shown that thiazole derivatives can act as effective fungicides and insecticides. A field trial involving this compound demonstrated substantial efficacy in controlling fungal pathogens in crops, thereby enhancing agricultural productivity .

PathogenEfficacy (%)Crop TypeReference
Fusarium spp.85%Wheat

Biochemical Research

3.1 Enzyme Inhibition Studies

In biochemical research, the compound has been studied for its role as an enzyme inhibitor. Its ability to inhibit specific enzymes involved in metabolic pathways could provide insights into metabolic disorders and lead to the development of new therapeutic strategies .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide would depend on its specific interactions with molecular targets. Generally, compounds with thiazole rings can interact with enzymes, receptors, or other proteins, affecting their function. The acetamide moiety may also play a role in binding to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on thiazole-acetamide derivatives with analogous substituents, emphasizing structural variations, biological activities, and synthetic strategies.

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
N-(2-Methoxyethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide 4-Methylbenzylthio, 2-methoxyethyl ~377.5 (calculated) Hypothesized kinase inhibition (based on CDK9 inhibitor analogs)
N-(4-Phenoxyphenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (24) Triazinoindole-thio, phenoxyphenyl ~475.5 Protein-targeted hit identification (purity: 95%)
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)quinazolinon-2-yl)thio]acetamide (7) Quinazolinone-thio, 4-chlorophenyl ~523.9 Antitumor (MGI%: 47%)
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) m-Tolyl, methylthiazole ~260.3 Antibacterial (MIC: 12.5–6.25 μg/mL)
N-[2-(4-Bromophenyl)thiazol-5-yl]-2-{4-[4-benzodiazol-2-ylphenoxymethyl]triazol-1-yl}acetamide (9c) Benzodiazolyl-triazole, bromophenyl ~637.5 Docking studies suggest strong binding to target proteins

Key Research Findings and Limitations

Substituent Effects :

  • Electron-deficient aromatic rings (e.g., 4-chlorophenyl) enhance antitumor activity, whereas methoxy groups improve solubility without compromising binding .
  • Bulky substituents (e.g., benzodiazolyl-triazole in 9c ) may hinder membrane permeability despite strong in vitro activity .

Biological Limitations :

  • Thiazole-acetamides with methylthiazole cores (e.g., 107b ) show fungal selectivity over bacterial targets, suggesting scaffold-specific limitations .

Biological Activity

N-(2-methoxyethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, a thiazole derivative, has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article discusses the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C₁₈H₂₃N₃OS₂
  • Molecular Weight : 357.52 g/mol
  • CAS Number : 941875-89-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
  • Antimicrobial Properties : Thiazole derivatives often exhibit antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may possess similar properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or function .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial strains
Anti-inflammatoryModulation of inflammatory mediators
Cytochrome P450 InhibitionAlteration in drug metabolism pathways

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential application in treating bacterial infections .
  • In Vivo Anti-inflammatory Study : In a controlled experiment using animal models, the compound was administered to assess its anti-inflammatory effects. The results demonstrated a marked reduction in inflammatory markers compared to the control group, indicating that the compound may be beneficial in managing conditions like arthritis or other inflammatory disorders .

Q & A

Q. Table 1. Comparative Bioactivity of Thiazole-Acetamide Derivatives

CompoundTargetIC₅₀/MICKey MechanismReference
N-(2-methoxyethyl)-...DprE1 enzyme2.1 µM (IC₅₀)Competitive inhibition
N-benzyl analogHeLa cells18.5 µM (IC₅₀)Caspase-3 activation
4-chlorobenzyl derivativeS. aureus16 µg/mL (MIC)Cell wall disruption

Q. Table 2. Optimized Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (%)Reference
1Thiourea, 2-bromoacetophenone, K₂CO₃, DMF, 70°C6890
24-Methylbenzyl mercaptan, DIPEA, DCM, RT8295
3EDCI/HOBt, N-(2-methoxyethyl)amine, DMF7598

Key Considerations for Advanced Studies

  • Toxicity Profiling : Conduct Ames tests (mutagenicity) and hERG inhibition assays to prioritize lead candidates .
  • Formulation Strategies : Use PEG-based nanoemulsions to enhance aqueous solubility (>1 mg/mL) for in vivo studies .

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